molecular formula C16H18FNO4 B567518 (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester CAS No. 1313710-29-0

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester

Cat. No. B567518
M. Wt: 307.321
InChI Key: PMKRCJVZCGPUAX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester is a useful research compound. Its molecular formula is C16H18FNO4 and its molecular weight is 307.321. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2-Fluorobenzaldehyde, Ethyl acetoacetate, Sodium ethoxide, Tert-butyl bromoacetate, Sodium hydroxide, Hydrochloric acid, Sodium carbonate, Methanol, Water, Diethyl ether, Ethyl acetate, Methylene chloride

Reaction
Step 1: Condensation of 2-Fluorobenzaldehyde with Ethyl acetoacetate in the presence of Sodium ethoxide to form (2-Fluorophenyl)-3-oxobut-2-enoate, Step 2: Alkylation of (2-Fluorophenyl)-3-oxobut-2-enoate with Tert-butyl bromoacetate in the presence of Sodium ethoxide to form (S)-Ethyl 2-(2-Fluoro-benzyl)-3-oxo-5-oxo-2,5-dihydro-pyrrole-1-carboxylate, Step 3: Hydrolysis of (S)-Ethyl 2-(2-Fluoro-benzyl)-3-oxo-5-oxo-2,5-dihydro-pyrrole-1-carboxylate with Sodium hydroxide to form (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid, Step 4: Esterification of (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid with tert-Butyl alcohol in the presence of Hydrochloric acid to form (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester, Step 5: Purification of (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester using Sodium carbonate, Methanol, Water, and Diethyl ethe

properties

IUPAC Name

tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKRCJVZCGPUAX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=CC1=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724488
Record name tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester

CAS RN

1313710-29-0
Record name tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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